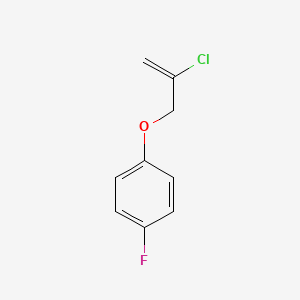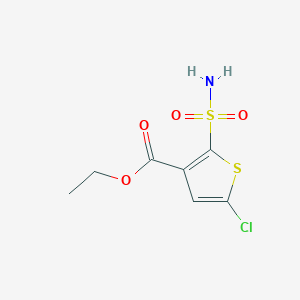
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide
Descripción general
Descripción
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications, particularly in the treatment of various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of ethoxy methylene malonic diethyl ester with aliphatic amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of dihydrofolate reductase, leading to the disruption of DNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives
- 4H-Pyrido(1,2-a)pyrimidine-4-ones
- 4-Oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxylic acid
Uniqueness
N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its N,6-dimethyl and 4-oxo substituents play a crucial role in its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Número CAS |
125055-50-7 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N,6-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-9-13-6-8(10(15)12-2)11(16)14(7)9/h3-6H,1-2H3,(H,12,15) |
Clave InChI |
YORPSDUDGJSDFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione](/img/structure/B8612364.png)
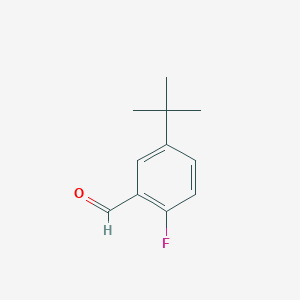
![({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane](/img/structure/B8612375.png)


![Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
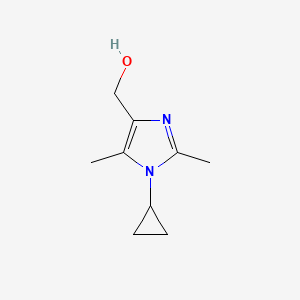
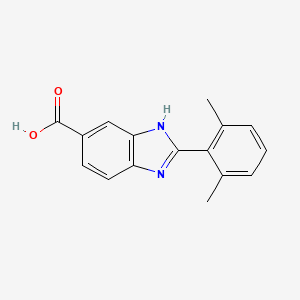
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)
